molecular formula C24H18N2 B1589104 Phenyl-4-(9-carbazolyl)phenylamine CAS No. 858641-06-2

Phenyl-4-(9-carbazolyl)phenylamine

Cat. No. B1589104
M. Wt: 334.4 g/mol
InChI Key: RTVGVLGMPQMGNB-UHFFFAOYSA-N
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Description

Phenyl-4-(9-carbazolyl)phenylamine is a derivative of carbazole and phenylamine . It is a part of a class of compounds known as phenylcarbazoles . The carbazolyl units in these compounds contribute to a wide band gap when compared with the diphenylamine analogs .


Synthesis Analysis

The synthesis of carbazole derivatives like Phenyl-4-(9-carbazolyl)phenylamine often involves electropolymerization processes . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular formula of Phenyl-4-(9-carbazolyl)phenylamine is C24H18N2 . The carbazolyl units in these compounds lead to a lower electronic conjugation, contributing to a wide band gap .


Physical And Chemical Properties Analysis

Phenyl-4-(9-carbazolyl)phenylamine, as a phenylcarbazole derivative, is known to have a wide band gap due to the lower electronic conjugation of the carbazolyl units . The fusion and sublimation equilibria of these compounds indicate that entropic contribution is a key factor for their distinguished melting behavior and solid-phase volatility .

Future Directions

Phenyl-4-(9-carbazolyl)phenylamine and other phenylcarbazoles have potential applications in the development of cheaper and more sustainable organic electronic devices such as solar cells, field-effect transistors, and light-emitting diodes . Their high hole mobilities, low potential of ionization, and good thermal stability in the amorphous phase make them promising candidates for these applications .

properties

IUPAC Name

4-carbazol-9-yl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVGVLGMPQMGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462815
Record name phenyl-4-(9-carbazolyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-4-(9-carbazolyl)phenylamine

CAS RN

858641-06-2
Record name phenyl-4-(9-carbazolyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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